molecular formula C6H9F2N B1392923 6,6-Difluoro-3-azabicyclo[3.1.1]heptane CAS No. 1251923-21-3

6,6-Difluoro-3-azabicyclo[3.1.1]heptane

Cat. No. B1392923
M. Wt: 133.14 g/mol
InChI Key: OPKGZZULJOUJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6,6-Difluoro-3-azabicyclo[3.1.1]heptane” is a chemical compound with the molecular formula C6H10ClF2N . It has a molecular weight of 169.6 g/mol . The IUPAC name for this compound is 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)4-1-5(6)3-9-2-4;/h4-5,9H,1-3H2;1H . The canonical SMILES structure is C1C2CNCC1C2(F)F.Cl .


Chemical Reactions Analysis

The compound has been used in the synthesis of 3-azabicyclo[3.1.1]heptanes . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 169.0469833 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

Application in Chemical Synthesis

  • Summary of the Application : 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is used in the synthesis of various chemical compounds . It’s a compound that scientists have experience using in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
  • Methods of Application or Experimental Procedures : A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
  • Results or Outcomes : The synthesis of 3-azabicyclo[3.1.1]heptanes and their evaluation as saturated isosteres was studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Application in Antiviral Medications

  • Summary of the Application : 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
  • Methods of Application or Experimental Procedures : An innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel method has been developed to enable more efficient synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane .
  • Results or Outcomes : The new method has improved the efficiency of synthesizing 6,6-Difluoro-3-azabicyclo[3.1.1]heptane, which is a key component in several antiviral medications .

Application in the Production of Hydrochloride Salts

  • Summary of the Application : 6,6-Difluoro-3-azabicyclo[3.1.1]heptane can be used to produce hydrochloride salts . These salts are often used in pharmaceuticals because they are generally more soluble in water than their parent compounds .
  • Methods of Application or Experimental Procedures : The production of 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride involves a series of chemical reactions . The specific procedures and conditions can vary depending on the desired product and scale of production .
  • Results or Outcomes : The production of 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride has been successfully achieved . This compound has potential applications in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 .

Future Directions

The compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests potential future directions in the development of new drugs and treatments.

properties

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-5(6)3-9-2-4/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGZZULJOUJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-3-azabicyclo[3.1.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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